Cas no 896283-46-8 (3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide)
3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 3-(methylsulfonyl)-N-(4,5,6,7-tetrahydro-6-methyl-2-benzothiazolyl)-
- 3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
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- Inchi: 1S/C16H18N2O3S2/c1-10-6-7-13-14(8-10)22-16(17-13)18-15(19)11-4-3-5-12(9-11)23(2,20)21/h3-5,9-10H,6-8H2,1-2H3,(H,17,18,19)
- InChI Key: YEDYQKGHNCEMPU-UHFFFAOYSA-N
- SMILES: C(NC1=NC2CCC(C)CC=2S1)(=O)C1=CC=CC(S(C)(=O)=O)=C1
Experimental Properties
- Density: 1.349±0.06 g/cm3(Predicted)
- pka: 6.66±0.40(Predicted)
3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2557-0019-2μmol |
3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
896283-46-8 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
| Life Chemicals | F2557-0019-5μmol |
3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
896283-46-8 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2557-0019-10μmol |
3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
896283-46-8 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2557-0019-20μmol |
3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
896283-46-8 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
| Life Chemicals | F2557-0019-1mg |
3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
896283-46-8 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
| Life Chemicals | F2557-0019-2mg |
3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
896283-46-8 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
| Life Chemicals | F2557-0019-3mg |
3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
896283-46-8 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2557-0019-4mg |
3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
896283-46-8 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2557-0019-5mg |
3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
896283-46-8 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2557-0019-10mg |
3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
896283-46-8 | 90%+ | 10mg |
$118.5 | 2023-05-16 |
3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
3-Methanesulfonyl-N-(6-Methyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Yl)Benzamide: A Comprehensive Overview
The compound with CAS No 896283-46-8, known as 3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential bioactivity. This molecule is a derivative of benzamide, incorporating a methanesulfonyl group and a benzothiazole moiety. The combination of these functional groups renders it a promising candidate for various applications in drug discovery and chemical synthesis.
Benzothiazole, a heterocyclic aromatic compound, is widely recognized for its versatility in organic synthesis. In this compound, the benzothiazole ring is further substituted with a methyl group at the 6-position and is part of a tetrahydro structure. This modification introduces additional complexity to the molecule's structure and potentially enhances its stability and bioavailability. The methanesulfonyl group attached to the benzene ring at the 3-position serves as an electron-withdrawing group, which can influence the molecule's electronic properties and reactivity.
Recent studies have explored the antioxidant properties of similar compounds, suggesting that this molecule may exhibit comparable activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in numerous pathological conditions such as cardiovascular diseases and neurodegenerative disorders. The presence of the benzothiazole moiety is particularly interesting as it has been associated with potent antioxidant effects in previous research.
In addition to its antioxidant potential, this compound has shown promise in anti-inflammatory studies. Inflammation is a key factor in chronic diseases such as arthritis and cancer. The benzamide derivative's ability to modulate inflammatory pathways could make it a valuable lead compound for developing novel anti-inflammatory agents. Furthermore, its structural similarity to known bioactive molecules suggests that it may also exhibit antimicrobial activity, which could be explored in future studies.
The synthesis of 3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves a multi-step process that combines principles from both organic synthesis and medicinal chemistry. The key steps include the formation of the benzothiazole ring through condensation reactions followed by functionalization with the methanesulfonyl group. This process highlights the importance of precise control over reaction conditions to achieve high yields and purity.
From a pharmacokinetic perspective, this compound's lipophilicity and molecular weight are critical factors influencing its absorption and distribution within biological systems. Studies have indicated that moderate lipophilicity enhances bioavailability while maintaining solubility properties essential for effective drug delivery. Additionally, its molecular weight falls within an optimal range for oral administration.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various biological targets using molecular docking techniques. These studies suggest potential interactions with enzymes involved in cellular signaling pathways linked to inflammation and oxidative stress. Such insights provide a foundation for designing targeted therapies based on this molecule's unique structure.
In conclusion, 3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide represents a compelling candidate for further exploration in drug discovery research. Its structural features combined with emerging findings from recent studies underscore its potential as an antioxidant, anti-inflammatory agent
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